![molecular formula C9H16ClNO2 B1489154 3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one CAS No. 1341385-91-8](/img/structure/B1489154.png)

3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one

Übersicht

Beschreibung

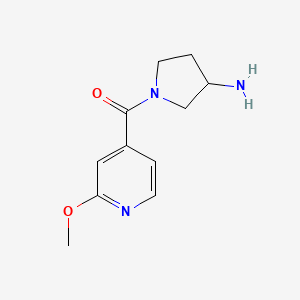

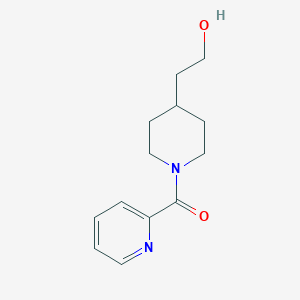

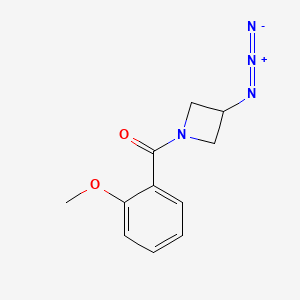

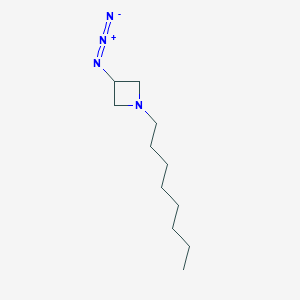

3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one (3CMP) is a synthetic molecule with a wide range of applications in scientific research. It is a common building block for various compounds, and has been used as a starting material for the synthesis of a variety of compounds, ranging from pharmaceuticals to pesticides. 3CMP has also been used in biochemistry and physiology studies, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Synthesis and Catalysis

- Synthetic Applications : The compound has been used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones, showing its utility in the preparation of agrochemicals or medicinal compounds (Ghelfi et al., 2003). Additionally, its derivatives have shown strong antiarrhythmic and antihypertensive activities, further highlighting its potential in medicinal chemistry applications (Barbara Malawska et al., 2002).

Material Science and Organometallic Chemistry

- Organometallic Complexes : The reaction of similar compounds with NEt3 and metalation with LiN(SiMe3)2 produced salts and complexes, demonstrating the compound's role in the development of novel polymeric structures and organometallic chemistry (Xiaolai Zheng and G. Herberich, 2001).

Pharmacological Research

- Pharmacological Properties : Research has identified derivatives of this compound that possess significant antiarrhythmic, hypotensive, and alpha-adrenolytic activities, suggesting its potential utility in developing new therapeutic agents (B. Malawska et al., 2005).

Analytical and Synthetic Chemistry

- Analytical and Synthetic Utility : Studies have demonstrated the compound's utility in synthetic chemistry, including the synthesis of novel pyrrolidin-2-ones and their applications in creating cyclic analogues of pharmacologically active molecules (S. Ebrik et al., 1998).

Catalyst Development

- Catalysis and Ligand Development : Research involving (imino)pyridine ligands and their palladium(II) complexes has shown that derivatives of this compound can act as effective catalysts in ethylene dimerization, demonstrating its relevance in catalysis and industrial chemistry (George S. Nyamato et al., 2015).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives are known to interact with their targets in a way that allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is known to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Action Environment

It’s known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Eigenschaften

IUPAC Name |

3-chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO2/c1-13-7-8-3-5-11(6-8)9(12)2-4-10/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPVQGWRDIAQDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

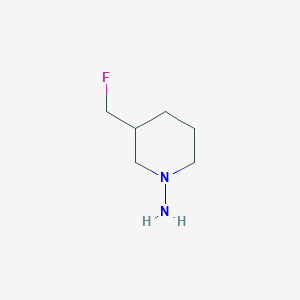

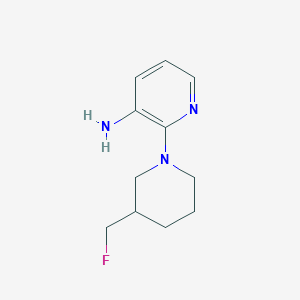

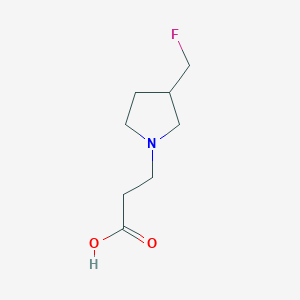

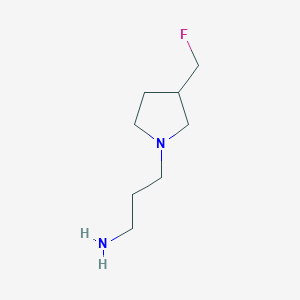

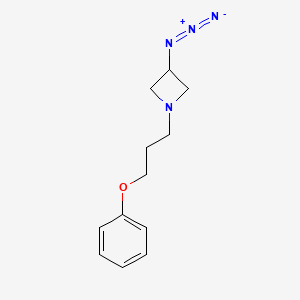

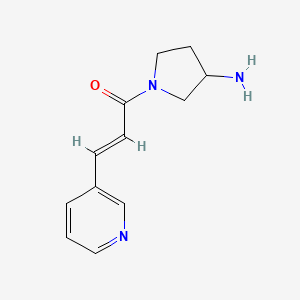

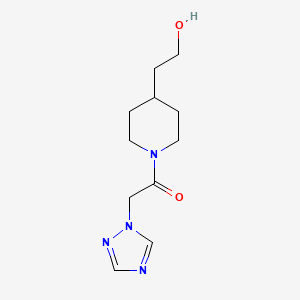

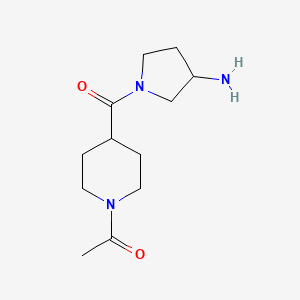

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.